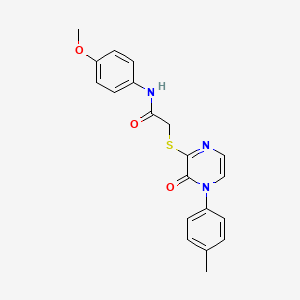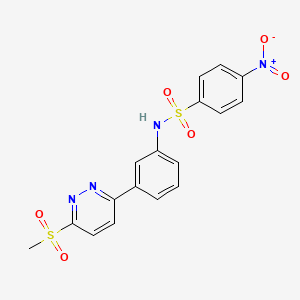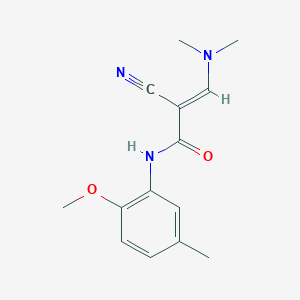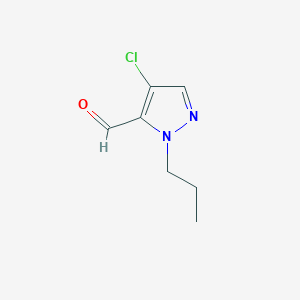![molecular formula C18H23N3O2 B2541005 3-cyclohexyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide CAS No. 899745-36-9](/img/structure/B2541005.png)
3-cyclohexyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-cyclohexyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide is a chemical compound that belongs to the class of phthalazinones, which are heterocyclic compounds containing a phthalazine backbone. Its molecular formula is C18H23N3O2 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI string: InChI=1S/C18H23N3O2/c22-17(11-10-13-6-2-1-3-7-13)19-12-16-14-8-4-5-9-15(14)18(23)21-20-16/h4-5,8-9,13H,1-3,6-7,10-12H2,(H,19,22)(H,21,23) .Scientific Research Applications
Anticancer Activity A series of S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one showed significant anticancer activities in vitro. The synthesis of these compounds involved reactions with various halo compounds, leading to derivatives that exhibited cytotoxic effects against different cancer cell lines. This suggests potential therapeutic applications for cancer treatment (Saad & Moustafa, 2011).
Neuroprotective Effects The compound N-[3-(4-Oxo-3,4-dihydro-phthalazin-1-yl)phenyl]-4-(morpholin-4-yl) butanamide methanesulfonate monohydrate, a novel inhibitor of poly ADP-ribose polymerase (PARP), demonstrated neuroprotective effects. In models of cytotoxicity induced by hydrogen peroxide and cerebral damage induced by middle cerebral artery occlusion, the compound reduced cell death and cerebral damage, indicating its potential as a therapeutic candidate for ischemic stroke treatment (Kamanaka et al., 2004).
Environmental Exposure Assessment Research on the environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), highlighted the omnipresent and increasing exposure levels in the U.S. population. The study measured concentrations of DINCH metabolites in urine samples, suggesting that these metabolites could serve as biomarkers for exposure assessment, even at environmental levels (Silva et al., 2013).
Synthetic Methodologies Advancements in synthetic methodologies involving compounds related to 3-cyclohexyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide have been reported. For example, the synthesis of triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives was achieved through a one-pot, four-component condensation reaction, showcasing an efficient and simple method for generating complex heterocyclic systems (Salehi et al., 2012).
properties
IUPAC Name |
3-cyclohexyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c22-17(11-10-13-6-2-1-3-7-13)19-12-16-14-8-4-5-9-15(14)18(23)21-20-16/h4-5,8-9,13H,1-3,6-7,10-12H2,(H,19,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWFGAMPBDEVAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Chlorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2540922.png)

![3-(2,4-difluorophenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2540925.png)

![[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2540927.png)


![N-[(4-butyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2540933.png)
![2-Ethyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2540934.png)
![3-[[(3-Fluorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B2540937.png)


![4-[2-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B2540943.png)
![2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide](/img/structure/B2540945.png)